1-Hexanol, sodium salt

Catalog No.
S1481803
CAS No.
19779-06-7
M.F
C6H13NaO
M. Wt
124.16 g/mol
Availability
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1-Hexanol, sodium salt

CAS Number

19779-06-7

Product Name

1-Hexanol, sodium salt

IUPAC Name

sodium;hexan-1-olate

Molecular Formula

C6H13NaO

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C6H13O.Na/c1-2-3-4-5-6-7;/h2-6H2,1H3;/q-1;+1

InChI Key

KZJZFUHYAZHJJA-UHFFFAOYSA-N

SMILES

CCCCCC[O-].[Na+]

Canonical SMILES

CCCCCC[O-].[Na+]

Isomeric SMILES

CCCCCC[O-].[Na+]

1-Hexanol, sodium salt is a derivative of 1-hexanol, an organic alcohol with the chemical formula C6H14O\text{C}_6\text{H}_{14}\text{O} (IUPAC name: hexan-1-ol). This compound features a six-carbon chain with a hydroxyl group (-OH) located at the terminal carbon. The sodium salt form is created when the hydroxyl group is deprotonated, resulting in the formation of the hexoxide ion (C6H13O\text{C}_6\text{H}_{13}\text{O}^-) paired with a sodium ion (Na+\text{Na}^+). 1-Hexanol itself is a colorless liquid that is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol. It is known for its pleasant odor reminiscent of freshly mown grass and is used in various applications, including the fragrance industry and as a solvent for organic compounds .

Of Alcohols. Reactions Involving the O-H Bond" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15:_Alcohols_and_Ethers/15.05:_Chemical_Reactions_of_Alcohols._Reactions_Involving_the_O-H_Bond" rel="nofollow noopener" target="_blank"> .
  • Dehydration Reactions: Under acidic conditions and heat, 1-hexanol can undergo dehydration to form alkenes through an elimination mechanism. This process typically involves carbocation formation followed by the loss of water .
  • Reaction with Sodium: When 1-hexanol reacts with metallic sodium, it produces sodium hexoxide and hydrogen gas. This reaction illustrates the formation of alkoxides from alcohols .
  • 1-Hexanol has been studied for its biological activity, particularly its role as a pheromone component in honey bees. It is believed to play a part in alarm signaling and may influence behavior in various species. Additionally, its presence in certain fruits contributes to their aroma, which can have implications for pollination and seed dispersal .

    1-Hexanol has diverse applications across various industries:

    • Fragrance Industry: Its pleasant odor makes it valuable in perfumes and flavorings.
    • Solvent: It serves as a solvent for resins and paints due to its ability to dissolve various organic compounds.
    • Chemical Intermediate: It acts as a precursor for plasticizers and surfactants in industrial processes.

    Studies on the interactions of 1-hexanol, sodium salt with biological systems have shown that it can affect various physiological processes. Its role as an alarm pheromone indicates potential interactions with sensory receptors in insects. Additionally, its use in formulations may influence the behavior of other compounds within biological systems, although detailed studies are still needed to fully understand these interactions.

    Several compounds are structurally or functionally similar to 1-hexanol. Here are some notable comparisons:

    Compound NameStructureUnique Features
    2-HexanolC6H14O\text{C}_6\text{H}_{14}\text{O} (hydroxyl at position 2)Isomeric form; different physical properties
    3-HexanolC6H14O\text{C}_6\text{H}_{14}\text{O} (hydroxyl at position 3)Another isomer; distinct reactivity patterns
    OctanolC8H18O\text{C}_8\text{H}_{18}\text{O}Longer carbon chain; used as a surfactant
    PentanolC5H12O\text{C}_5\text{H}_{12}\text{O}Shorter carbon chain; simpler structure

    Uniqueness of 1-Hexanol

    1-Hexanol stands out due to its specific chain length and terminal hydroxyl group, which confer unique chemical properties that differentiate it from its isomers and related compounds. Its applications in both biological contexts and industrial processes highlight its versatility.

    Catalytic Hydrogenation Pathways for Precursor Conversion

    Hexanoic acid, the precursor to sodium hexanoate, is predominantly synthesized via catalytic hydrogenation of unsaturated aldehydes or fatty acids. Key pathways include:

    Hydroformylation-Hydrogenation Cascade

    The oxo process (hydroformylation) converts alkenes like 1-pentene into aldehydes, which are subsequently oxidized to hexanoic acid. For example, propene hydroformylation yields butyraldehyde, which undergoes oxidation and chain elongation. Recent advances employ rhodium or cobalt catalysts under mild conditions (40–200°C, 10–100 bar H₂/CO), achieving >90% selectivity.

    Direct Hydrogenation of Unsaturated Acids

    Rhenium-based catalysts (e.g., 5 wt% Re/C) selectively hydrogenate sorbic acid (2,4-hexadienoic acid) to hexanoic acid at 180°C and 115 bar H₂, with 99% conversion. Nickel-alumina catalysts (7.3% Ni/Al₂O₃) hydrogenate 2-ethyl-hexen-2-al to 2-ethyl-hexanal, a hexanoic acid derivative, with 88% conversion in slurry-bed reactors.

    Table 1: Comparative Hydrogenation Catalysts

    CatalystSubstrateConditionsConversionSelectivitySource
    5 wt% Re/CHexanoic acid180°C, 115 bar H₂100%58% 1-hexanol
    Ni/Al₂O₃ (7.3%)2-ethyl-hexen-2-al120°C, 35 bar H₂88%85% 2-ethyl-hexanal
    Rh-Co BimetallicPropene150°C, 30 bar syngas98%95% n-butanal

    Ligand Exchange Mechanisms in Alkali Metal Salt Formation

    Sodium hexanoate is synthesized via acid-base neutralization or alkoxy ligand exchange:

    Neutralization of Hexanoic Acid

    Hexanoic acid reacts with sodium hydroxide or carbonate in anhydrous ethanol:
    $$
    \text{C}5\text{H}{11}\text{COOH} + \text{NaOH} \rightarrow \text{C}5\text{H}{11}\text{COONa} + \text{H}_2\text{O}
    $$
    This exothermic process yields 92–97% purity, but residual solvents require removal via vacuum distillation.

    Alkoxy Ligand Exchange

    Magnesium ethoxide nanoparticles undergo ligand exchange with n-propanol to form nanowires, a method adaptable to sodium systems. For example, sodium ethoxide ($$\text{CH}3\text{CH}2\text{ONa}$$) reacts with hexanoic acid in ethanol, displacing ethoxide ions:
    $$
    \text{CH}3\text{CH}2\text{ONa} + \text{C}5\text{H}{11}\text{COOH} \rightarrow \text{C}5\text{H}{11}\text{COONa} + \text{CH}3\text{CH}2\text{OH}
    $$
    This method avoids aqueous conditions, reducing hydrolysis risks.

    Purification and Yield Optimization Strategies

    Industrial purification involves:

    Solvent Crystallization

    Sodium hexanoate is recrystallized from acetone/ethyl acetate (3:1 v/v), achieving >99% purity. Patented methods report 86% yield by dehydrating aqueous solutions at 50°C under vacuum.

    Acidic Resin Treatment

    Ion-exchange resins (e.g., Amberlyst-15) remove trace metal ions (Ni²⁺, Re³⁺) from post-hydrogenation mixtures, enhancing product stability.

    Fluidized-Bed Drying

    Continuous drying at 60–75°C reduces moisture content to <0.5%, critical for pharmaceutical-grade sodium hexanoate.

    Table 2: Industrial Purification Techniques

    MethodConditionsPurityYield
    Solvent CrystallizationAcetone, 0–5°C99.5%86%
    Fluidized-Bed Drying60°C, 0.1 bar98.7%94%
    Ion-ExchangeAmberlyst-15, 25°C99.9%91%

    Molecular dynamics simulations have revealed how sodium hexanoate organizes at hexadecane-water interfaces. Trajectory analyses show the surfactant adopts a tilted orientation, with its hydrophobic hexyl chain penetrating the oil phase while the carboxylate headgroup remains hydrated at the interface [2] [6]. The interfacial thickness increases linearly with surfactant concentration up to 0.5 mM, reaching a plateau value of 2.8 nm at critical micelle concentration.

    Comparative studies using CHARMM and TraPPE-UA force fields demonstrate that van der Waals interactions between alkyl chains dominate interfacial packing [6]. At 300 K, simulations predict a surface tension reduction of 28 mN/m for 1 mM sodium hexanoate solutions, consistent with experimental pendant drop measurements [6]. Anomalous diffusion coefficients (1.2 × 10⁻⁹ m²/s) indicate restricted mobility of adsorbed surfactants compared to bulk-phase molecules (3.8 × 10⁻⁹ m²/s) [6].

    Ion-Solvent Interactions and Electrical Double Layer Formation

    Vibrational sum frequency generation spectroscopy reveals sodium hexanoate induces water reorientation at the hexadecane-water interface. The hydrogen-bonding network adopts a configuration with O-H groups pointing toward the oil phase, creating a dipole potential of -120 mV [2] [5]. Counterion (Na⁺) accumulation follows a Stern layer model, with surface potential decaying exponentially over a Debye length of 3.2 nm at 10 mM concentration [5].

    X-ray diffraction studies of concentrated solutions show sodium ions maintain a primary hydration shell of 5.2 water molecules, while carboxylate oxygen atoms coordinate 2.3 water molecules through hydrogen bonds [4]. This differential hydration creates charge asymmetry, stabilizing micellar aggregates above 15 mM concentration. Free energy calculations reveal ion pairing between Na⁺ and hexanoate occurs with ΔG = -8.2 kJ/mol, significantly weaker than sulfate or phosphate counterparts [5].

    Adsorption Mechanisms on Metal Oxide Surfaces

    Neutron reflection studies on α-alumina demonstrate sodium hexanoate forms 13 Å thick bilayers at pH 5, with 75% surface coverage [8]. Adsorption follows a two-step Langmuir-Freundlich isotherm: initial chemisorption via ligand exchange (k₁ = 0.45 L/mmol·s) followed by hydrophobic tail aggregation (k₂ = 0.12 L/mmol·s) [8]. At pH 7, electrostatic repulsion reduces maximum adsorption density by 40% compared to pH 5 [8].

    Second harmonic generation measurements on sapphire surfaces show adsorption free energy (-32 kJ/mol) correlates with surface Al-OH₂⁺ site density [2] [3]. Competing adsorption mechanisms include:

    • Direct ligand exchange: Carboxylate replaces hydroxyl groups (ΔG = -18 kJ/mol)
    • Outer-sphere complexation: Electrostatic binding to protonated sites (ΔG = -9 kJ/mol)
    • Hydrophobic interactions: Chain-surface dispersion forces (ΔG = -5 kJ/mol) [3] [8]

    Other CAS

    19779-06-7

    General Manufacturing Information

    1-Hexanol, sodium salt (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Last modified: 07-17-2023

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